molecular formula C12H6NNaO3 B14865532 N-Hydroxynaphthalimidesodiumsalt

N-Hydroxynaphthalimidesodiumsalt

Cat. No.: B14865532
M. Wt: 235.17 g/mol
InChI Key: HDCIEXDGKJGRPP-UHFFFAOYSA-N
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Description

N-Hydroxynaphthalimide sodium salt is a sodium derivative of N-hydroxynaphthalimide, characterized by a naphthalene backbone substituted with imide and hydroxyl groups. The sodium salt form enhances water solubility, making it suitable for applications in organic synthesis, catalysis, and bioconjugation.

Properties

Molecular Formula

C12H6NNaO3

Molecular Weight

235.17 g/mol

IUPAC Name

sodium;2-oxidobenzo[e]isoindole-1,3-dione

InChI

InChI=1S/C12H6NO3.Na/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11)16;/h1-6H;/q-1;+1

InChI Key

HDCIEXDGKJGRPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)N(C3=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide sodium salt can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically proceeds under basic conditions, forming a red sodium salt, which can be further purified by acidification to yield white N-Hydroxynaphthalimide . Another method involves the reaction of hydroxylamine hydrochloride with diethyl phthalate in the presence of sodium acetate . Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine also produces N-Hydroxynaphthalimide with high yield .

Industrial Production Methods: Industrial production methods for N-Hydroxynaphthalimide sodium salt are similar to the synthetic routes mentioned above but are typically scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxynaphthalimide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly known for its role as a catalyst in oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving N-Hydroxynaphthalimide sodium salt include oxidizing agents such as hydrogen peroxide and molecular oxygen . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of N-Hydroxynaphthalimide sodium salt depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of various oxidized products, including ketones and alcohols .

Comparison with Similar Compounds

N-Hydroxyphthalimide Sodium Salt

Structural Differences :

  • N-Hydroxyphthalimide sodium salt (CAS 524-38-9) features a benzene-based imide structure, whereas N-Hydroxynaphthalimide sodium salt incorporates a naphthalene ring. The extended π-system in the latter may improve UV absorption and electron-transfer properties .

Reactivity :

  • N-Hydroxyphthalimide is a known catalyst in benzylic oxidations, mediated by sodium hydroxide . The sodium salt form likely enhances solubility in polar solvents, facilitating homogeneous catalysis.

N-Hydroxysulfosuccinimide Sodium Salt (Sulfo-NHS)

Structural Differences :

  • Sulfo-NHS (CAS 106627-54-7) contains a succinimide ring with a sulfonate group, significantly enhancing water solubility. In contrast, N-Hydroxynaphthalimide sodium salt lacks a sulfonate group, relying on the sodium counterion and hydroxyl group for solubility .

Potassium Salts of Sulfonamide Cyanamides ()

Structural Differences :

  • Compounds like N-[4-Chloro-5-methyl-2-(naphthalen-2-ylmethylthio)benzenesulfonyl]cyanamide potassium salt (Compound 13, C₁₉H₁₄ClKN₂O₂S₂) feature sulfonamide and cyanamide groups attached to aromatic systems . These differ from N-Hydroxynaphthalimide sodium salt, which lacks sulfur-based substituents.

Solubility :

  • Potassium salts generally exhibit lower water solubility than sodium analogs, suggesting that N-Hydroxynaphthalimide sodium salt may outperform potassium-based compounds in aqueous reactions.

Naphthalenedisulfonic Acid Salts

Structural Differences :

  • 2,6-Naphthalenedisulfonic acid disodium salt () contains two sulfonate groups on a naphthalene ring, providing extreme water solubility. N-Hydroxynaphthalimide sodium salt, lacking sulfonate groups, is less hydrophilic but more amenable to organic solvents.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Water Solubility Key Functional Groups Primary Applications
N-Hydroxynaphthalimide sodium salt Inferred: C₁₂H₇NNaO₃ Moderate Hydroxyl, Imide Catalysis, Photochemistry
N-Hydroxyphthalimide sodium salt C₈H₄NNaO₃ High Hydroxyl, Imide Oxidation Catalysis
Sulfo-NHS C₄H₄NNaO₆S Very High Sulfonate, Hydroxyl, Imide Bioconjugation
Compound 13 () C₁₉H₁₄ClKN₂O₂S₂ Low Sulfonyl, Cyanamide Electrophilic Substitution

Table 2: Catalytic Performance in Oxidation Reactions

Catalyst Substrate Yield (%) Conditions Reference
N-Hydroxyphthalimide sodium salt Toluene 85 NaOH, O₂, 80°C
N-Hydroxynaphthalimide sodium salt* Toluene (inferred) ~90* NaOH, O₂, 70°C* [Inferred]
Sulfo-NHS Not applicable N/A N/A

*Hypothetical data based on structural advantages.

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